1-(1H-indol-7-yl)ethanone
Overview
Description
1-(1H-indol-7-yl)ethanone is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The indole ring system is known for its wide range of biological activities, making it a crucial structure in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of the compound “1-(1H-indol-7-yl)ethanone” is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response in the body. It is responsible for the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever .
Mode of Action
The compound “this compound” interacts with the COX-2 enzyme by binding to it, thereby inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, resulting in reduced inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX-2 enzyme, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in downstream effects such as reduced inflammation and pain .
Result of Action
The inhibition of the COX-2 enzyme by “this compound” leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, demonstrating the compound’s anti-inflammatory and analgesic efficacy .
Biochemical Analysis
Biochemical Properties
1-(1H-indol-7-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response . This interaction suggests potential anti-inflammatory properties. Additionally, this compound may interact with other biomolecules, such as receptors and signaling proteins, influencing various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the production of pro-inflammatory cytokines in immune cells, thereby affecting the immune response . Furthermore, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of the COX-2 enzyme, inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, this compound may interact with other molecular targets, such as receptors and transcription factors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, it may cause toxic or adverse effects. For example, high doses of this compound may lead to cytotoxicity and organ damage in animal models. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability, efficacy, and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters, and distributed to various tissues . The localization and accumulation of this compound in specific tissues can affect its pharmacological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-indol-7-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of indole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method typically requires refluxing the reactants in an anhydrous solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-7-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(1H-indol-7-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(1H-indol-3-yl)ethanone: Another indole derivative with similar chemical properties but different biological activities.
1-(1H-indol-5-yl)ethanone: Similar structure but with substitutions at different positions on the indole ring.
Uniqueness: 1-(1H-indol-7-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the ethanone group on the indole ring can affect the compound’s interaction with molecular targets, making it distinct from other indole derivatives .
Properties
IUPAC Name |
1-(1H-indol-7-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCCDMOVSQLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548957 | |
Record name | 1-(1H-Indol-7-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104019-20-7 | |
Record name | 1-(1H-Indol-7-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104019-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Indol-7-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.